![molecular formula C18H22N8 B12236957 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12236957.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then subjected to further functionalization to introduce the dimethyl and pyrimidinyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Another pyrazole derivative with different functional groups.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich pyrazole compound with energetic material properties.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H22N8 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C18H22N8/c1-13-11-14(2)26(23-13)17-12-16(21-15(3)22-17)24-7-9-25(10-8-24)18-19-5-4-6-20-18/h4-6,11-12H,7-10H2,1-3H3 |
InChI Key |
LEICMLSZXGBNMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Fluoro-4-methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12236884.png)
![N-[(4-bromo-2-fluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12236888.png)
![1-(2-Methoxyphenyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B12236891.png)
![2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12236895.png)
![2-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12236899.png)

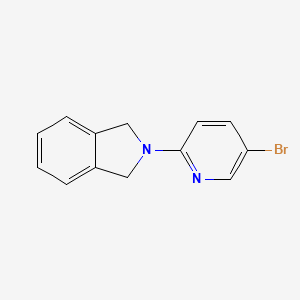
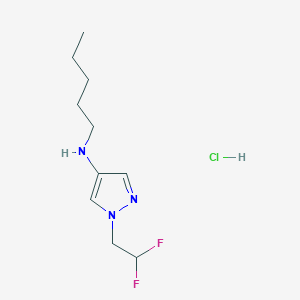
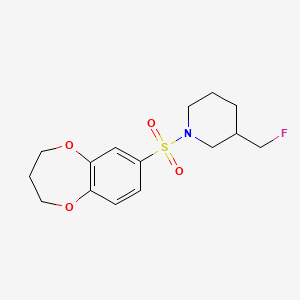
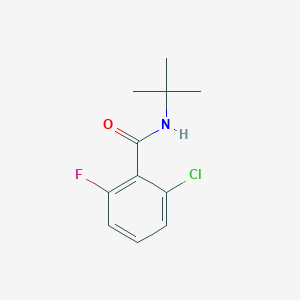
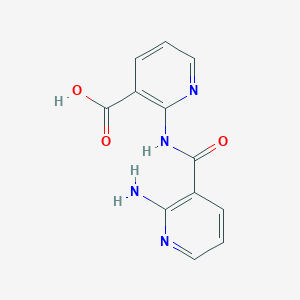
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B12236941.png)
![2-(Morpholine-4-carbonyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}morpholine](/img/structure/B12236943.png)
